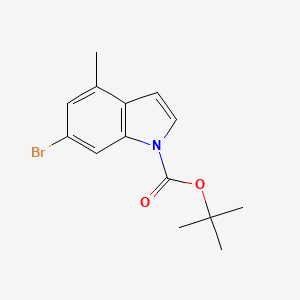
tert-Butyl 6-bromo-4-methyl-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-bromo-4-methyl-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 6th position, and a methyl group at the 4th position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-bromo-4-methyl-1H-indole-1-carboxylate typically involves the bromination of 4-methylindole followed by esterification. One common method includes:
Bromination: 4-methylindole is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 6th position.
Esterification: The resulting 6-bromo-4-methylindole is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl 6-bromo-4-methyl-1H-indole-1-carboxylate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Oxidation and Reduction: The indole ring can participate in various oxidation and reduction reactions, altering the electronic properties of the compound.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted indoles can be obtained.
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Reduced forms of the indole ring.
Hydrolysis Products: 6-bromo-4-methylindole-1-carboxylic acid.
Scientific Research Applications
Chemistry: tert-Butyl 6-bromo-4-methyl-1H-indole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various indole derivatives with potential biological activities.
Biology and Medicine: Indole derivatives, including this compound, are studied for their potential therapeutic properties. They have shown promise in the treatment of cancer, microbial infections, and neurological disorders.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-4-methyl-1H-indole-1-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with various molecular targets, including enzymes and receptors. The bromine and methyl groups on the indole ring can influence the compound’s binding affinity and specificity towards these targets. The tert-butyl ester group can also affect the compound’s solubility and stability, impacting its overall biological activity.
Comparison with Similar Compounds
tert-Butyl 4-methyl-1H-indole-1-carboxylate: Lacks the bromine atom at the 6th position.
tert-Butyl 6-chloro-4-methyl-1H-indole-1-carboxylate: Contains a chlorine atom instead of bromine.
tert-Butyl 6-bromo-1H-indole-1-carboxylate: Lacks the methyl group at the 4th position.
Uniqueness: tert-Butyl 6-bromo-4-methyl-1H-indole-1-carboxylate is unique due to the specific combination of substituents on the indole ring. The presence of both the bromine and methyl groups can significantly influence its chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H16BrNO2 |
|---|---|
Molecular Weight |
310.19 g/mol |
IUPAC Name |
tert-butyl 6-bromo-4-methylindole-1-carboxylate |
InChI |
InChI=1S/C14H16BrNO2/c1-9-7-10(15)8-12-11(9)5-6-16(12)13(17)18-14(2,3)4/h5-8H,1-4H3 |
InChI Key |
ZANBQUQIVCPVSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN2C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


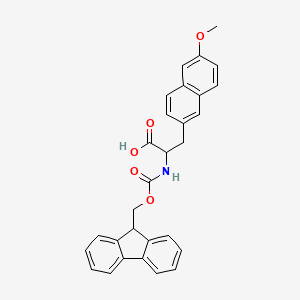
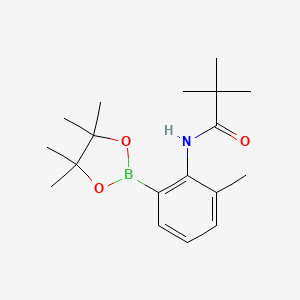
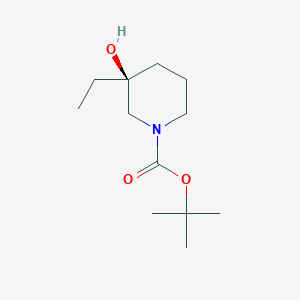
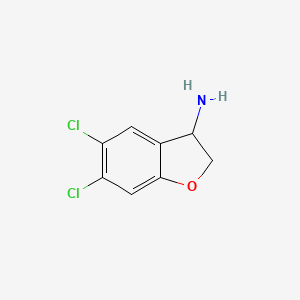
![4-Fluoro-2-(furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12980948.png)
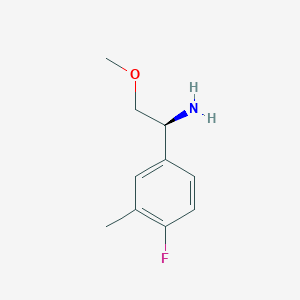
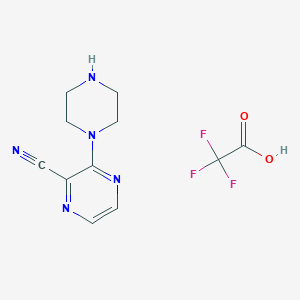
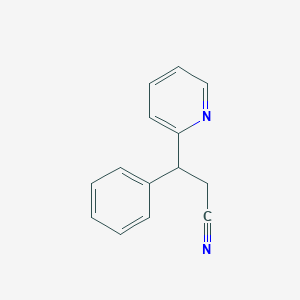

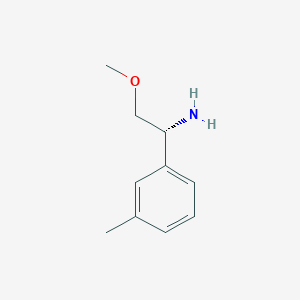
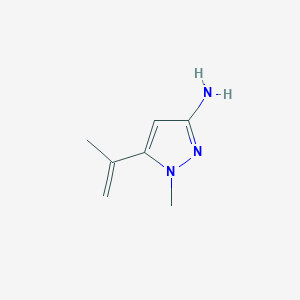
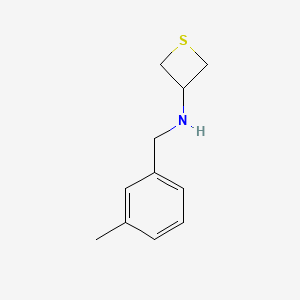
![[1-(2-Pyridyl)cyclopropyl]methanol](/img/structure/B12980987.png)
![(2-Oxa-6-azaspiro[4.5]decan-3-yl)methanamine](/img/structure/B12980991.png)
